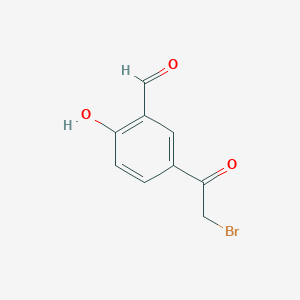

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromoacetyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,5,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSGRBXPXIPMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449317 | |

| Record name | 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115787-50-3 | |

| Record name | 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115787-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde from Salicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde, a crucial intermediate in the manufacturing of prominent bronchodilators such as Salmeterol and Vilanterol.[1] This document provides a comprehensive overview of the prevalent synthetic methodologies, complete with detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development.

Executive Summary

The synthesis of this compound from salicylaldehyde is predominantly achieved through two strategic pathways: a direct electrophilic aromatic substitution via Friedel-Crafts acylation, and a multi-step approach involving the protection of the phenolic hydroxyl group, followed by acylation and subsequent bromination. The direct method offers a more streamlined process, while the multi-step synthesis can provide greater control and potentially higher purity. This guide will explore both methodologies, presenting the necessary data and protocols for their successful implementation.

Synthetic Methodologies

Direct Synthesis: Friedel-Crafts Acylation

The most direct route to this compound involves the Friedel-Crafts acylation of salicylaldehyde. This electrophilic aromatic substitution utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to facilitate the acylation of the aromatic ring with bromoacetyl chloride or bromoacetyl bromide.[2][3] The reaction is regioselective, with the acyl group predominantly adding to the position para to the activating hydroxyl group.

Reaction Scheme:

Caption: Direct Friedel-Crafts Acylation of Salicylaldehyde.

Multi-step Synthesis

An alternative strategy involves a three-step process designed to protect the reactive hydroxyl group, thereby preventing side reactions and potentially improving the overall yield and purity of the final product.[4]

The general workflow is as follows:

-

Protection: The hydroxyl group of salicylaldehyde is protected, commonly through acetylation with acetic anhydride or acetyl chloride, to form 2-(acetoxy)benzaldehyde.[4]

-

Friedel-Crafts Acylation: The protected intermediate undergoes Friedel-Crafts acylation to introduce an acetyl group at the 5-position, yielding 5-acetyl-2-hydroxybenzaldehyde after deprotection.[4]

-

Bromination: The methyl group of the acetyl moiety is then brominated to afford the final product, this compound.[4]

Caption: Multi-step Synthesis Workflow.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources for the key synthetic steps.

Table 1: Direct Friedel-Crafts Acylation

| Reactant 1 (Salicylaldehyde) | Reactant 2 (Bromoacetyl chloride) | Catalyst (AlCl₃) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3.66 g (0.03 mol) | 7.0 g (0.045 mol) | 20 g (0.15 mol) | Dichloromethane | 40 | 12 | 84 | [4] |

Table 2: Multi-step Synthesis - Step 1: Acetylation of Salicylaldehyde

| Reactant 1 (Salicylaldehyde) | Reactant 2 | Solvent | Conditions | Yield (%) | Reference |

| 24.4 g (0.2 mol) | Acetic Anhydride (22.5 g, 0.22 mol) | Glacial Acetic Acid | Reflux, 2 h | 99.4 | [5] |

| 24.4 g (0.2 mol) | Acetyl Chloride (18.8 g, 0.24 mol) | Glacial Acetic Acid | Reflux, 2 h | 98.2 | [5] |

Table 3: Multi-step Synthesis - Step 2: Friedel-Crafts Acylation of 2-(Acetoxy)benzaldehyde

| Reactant (2-(Acetoxy)benzaldehyde) | Catalyst | Solvent | Temp. (°C) | Time (h) | Reference |

| 29.5 g (0.18 mol) | Anhydrous AlCl₃ (36 g, 0.27 mol) | Dichloromethane | 25 | - | [5] |

| 29.5 g (0.18 mol) | Anhydrous FeCl₃ (40.6 g, 0.25 mol) | Dichloromethane | 25 | 10 | [5] |

| 29.5 g (0.18 mol) | Zinc Chloride (34.1 g, 0.25 mol) | Dichloromethane | 30 | 10 | [5] |

Note: Yields for the second and third steps of the multi-step synthesis are not explicitly provided in the cited source.

Experimental Protocols

Protocol 1: Direct Friedel-Crafts Acylation

This protocol is adapted from a patented procedure.[4]

Materials:

-

Salicylaldehyde

-

Bromoacetyl chloride

-

Anhydrous aluminum trichloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Crushed ice

-

Distilled water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Petroleum ether

Procedure:

-

To a 250 mL three-necked flask, add anhydrous aluminum trichloride (20 g, 0.15 mol) and add 15 mL of dichloromethane dropwise with stirring.

-

Raise the temperature to 50 °C and add a solution of bromoacetyl chloride (7 g, 0.045 mol) in 10 mL of dichloromethane dropwise. Stir the mixture for 30 minutes.

-

Dissolve salicylaldehyde (3.66 g, 0.03 mol) in 10 mL of dichloromethane and add it dropwise to the reaction mixture at 40 °C.

-

Reflux the reaction mixture for 12 hours.

-

After completion, slowly pour the reaction mixture into 120 g of crushed ice with stirring.

-

Adjust the pH to 4 and continue stirring for 30 minutes.

-

Add dichloromethane and separate the organic layer.

-

Wash the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash successively with distilled water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

To the resulting oil, add 15 mL of dichloromethane and stir. Then, add 60 mL of petroleum ether at 0 °C to precipitate the product.

-

Filter the light brown solid and dry to obtain 5-(bromoacetyl)salicylaldehyde.

Protocol 2: Multi-step Synthesis - Acetylation of Salicylaldehyde

This protocol is based on a patented method.[5]

Materials:

-

Salicylaldehyde

-

Acetic anhydride

-

Glacial acetic acid

-

Ice water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 500 mL three-necked flask, add glacial acetic acid (50 mL).

-

Dropwise, add salicylaldehyde (24.4 g, 0.2 mol) and acetic anhydride (22.5 g, 0.22 mol) into the glacial acetic acid while stirring.

-

Reflux the mixture for 2 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Pour the reaction solution into 100 mL of ice water and cool to 5°C.

-

Stir for 1-2 hours until a solid precipitates.

-

Filter the solid and dissolve it in 125 mL of ethyl acetate.

-

Dry the solution with anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain 2-(acetoxy)-benzaldehyde.

Subsequent steps of Friedel-Crafts acylation and bromination would follow, using the protocols outlined in the corresponding patent literature.[5]

Application in Drug Development: Signaling Pathway

This compound is a pivotal intermediate for synthesizing long-acting beta-2 adrenergic receptor (β2AR) agonists like Salmeterol and Vilanterol, which are cornerstones in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][6] These drugs exert their therapeutic effect by stimulating β2ARs in the smooth muscle of the airways.

The activation of the β2AR by an agonist initiates a G-protein-mediated signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[8]

Caption: β2 Adrenergic Receptor Signaling Pathway.

Conclusion

This technical guide provides a detailed overview of the primary synthetic routes for this compound from salicylaldehyde. Both the direct Friedel-Crafts acylation and the multi-step synthesis offer viable pathways, with the choice of method depending on factors such as desired purity, yield, and process scalability. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of this key pharmaceutical intermediate. A thorough understanding of these synthetic methods is essential for the continued development and production of vital respiratory medications.

References

- 1. Salmeterol stimulation dissociates beta2-adrenergic receptor phosphorylation and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salmeterol Stimulation Dissociates β2-Adrenergic Receptor Phosphorylation and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde CAS number and molecular weight

CAS Number: 115787-50-3 Molecular Weight: 243.05 g/mol [1]

A Comprehensive Technical Overview for Researchers and Drug Development Professionals

Introduction

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is a key chemical intermediate primarily recognized for its crucial role in the synthesis of various pharmaceutical compounds, most notably the long-acting β2-adrenergic receptor agonist, Salmeterol, used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[2] Its molecular structure, featuring a reactive bromoacetyl group, a benzaldehyde, and a hydroxyl functional group, makes it a versatile building block in medicinal chemistry and organic synthesis. This guide provides an in-depth overview of its chemical properties, synthesis protocols, and the biological significance of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 115787-50-3 | [1][3][4][5][6][7] |

| Molecular Formula | C₉H₇BrO₃ | [1][3] |

| Molecular Weight | 243.05 g/mol | [1][3] |

| Appearance | Brown to yellow solid | [8] |

| Melting Point | 117-118 °C | [8] |

| Storage Conditions | 2-8°C, under inert atmosphere, hygroscopic | |

| Solubility | Soluble in water, ethanol, and acetone. | [4] |

Synthesis Protocols

The synthesis of this compound is a critical process for ensuring the availability of downstream active pharmaceutical ingredients. Several synthetic routes have been documented, primarily involving the acylation of a salicylaldehyde derivative. Below are detailed experimental protocols for two common methods.

Method 1: Friedel-Crafts Acylation of Salicylaldehyde

This method involves the direct acylation of salicylaldehyde using bromoacetyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

To a 250 mL three-necked flask, add anhydrous aluminum trichloride (20 g, 0.15 mol) and 15 mL of dichloromethane.

-

With stirring, raise the temperature to 50°C.

-

Add a solution of bromoacetyl chloride (7 g, 0.045 mol) in 10 mL of dichloromethane dropwise and stir the mixture for 30 minutes.

-

Dissolve salicylaldehyde (3.66 g, 0.03 mol) in 10 mL of dichloromethane and add it dropwise to the reaction mixture at 40°C.

-

Reflux the reaction mixture for 12 hours.

-

After completion, slowly pour the reaction mixture into 120 g of crushed ice with stirring.

-

Adjust the pH to 4 and continue stirring for 30 minutes.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic phases and wash successively with distilled water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield a purple oil.

-

Add 15 mL of dichloromethane and stir. Then, add 60 mL of petroleum ether at 0°C to precipitate the product.

-

Filter and dry the resulting light brown solid to obtain this compound (yield: 84%).[5]

Method 2: Multi-step Synthesis from Salicylaldehyde

This method involves the protection of the hydroxyl group, followed by a Fries rearrangement and subsequent bromination.

Experimental Protocol:

Step 1: Preparation of 2-(Acetoxy)benzaldehyde

-

In a 500 mL three-necked flask, add glacial acetic acid (50 mL).

-

While stirring, add salicylaldehyde (24.4 g, 0.2 mol) and acetic anhydride (22.5 g, 0.22 mol) dropwise.

-

Reflux the mixture for 2 hours, monitoring the reaction by TLC.

-

Pour the reaction solution into 100 mL of ice water and cool to 5°C.

-

Stir for 1-2 hours until a solid precipitates, then collect the solid by filtration.

-

Dissolve the solid in 125 mL of ethyl acetate, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain 2-(acetoxy)benzaldehyde.[3]

Step 2: Preparation of 5-Acetyl-2-hydroxybenzaldehyde (Fries Rearrangement)

-

To a 500 mL three-necked flask, add dichloromethane (250 mL) and anhydrous aluminum trichloride (36 g, 0.27 mol) with stirring.

-

Raise the temperature to 25°C and add 2-(acetoxy)benzaldehyde (29.5 g, 0.18 mol).

-

Maintain the reaction at 25°C for 10 hours.[3]

-

Follow a standard aqueous work-up to isolate the 5-acetyl-2-hydroxybenzaldehyde.

Step 3: Bromination to this compound

-

The final step involves the bromination of the acetyl group of 5-acetyl-2-hydroxybenzaldehyde to yield the final product. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Synthesis and Application Workflow

The following diagram illustrates the general synthesis pathway of this compound and its subsequent use in the production of Salmeterol.

Caption: Synthesis and application of this compound.

Biological Activity of Derivatives

While this compound is primarily an intermediate, its derivatives have been investigated for a range of biological activities. The core structure provides a scaffold for the synthesis of compounds with potential therapeutic applications.

Anticancer, Antimicrobial, and Antioxidant Potential

Derivatives of 2-bromo-5-hydroxybenzaldehyde, a closely related analogue, have shown promise in anticancer, antimicrobial, and antioxidant studies.[3] For instance, benzyloxybenzaldehyde derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[3] The primary proposed mechanisms of action for these derivatives include the induction of apoptosis and cell cycle arrest.[3]

The phenolic hydroxyl group present in the core structure suggests that its derivatives could possess antioxidant properties by acting as free radical scavengers.[3] Furthermore, Schiff bases synthesized from this class of compounds have demonstrated a broad spectrum of antimicrobial activity.[3]

General Experimental Protocols for Biological Evaluation

For researchers interested in exploring the biological activities of novel derivatives of this compound, the following are standard in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[3]

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol) and a fresh solution of DPPH in the same solvent.[3]

-

Reaction Mixture: Add different concentrations of the compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.[3]

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[3]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.[3]

Workflow for Biological Evaluation of Derivatives

The following diagram outlines a general workflow for the discovery and validation of bioactive compounds derived from this compound.

Caption: General workflow for the biological evaluation of derivatives.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role as an intermediate in the synthesis of important medications. While the compound itself is not directly used as a therapeutic agent, its versatile chemical nature provides a foundation for the development of novel bioactive molecules. The detailed synthesis protocols and general methodologies for biological evaluation provided in this guide serve as a valuable resource for researchers and professionals in drug discovery and development. Further investigation into the biological activities of new derivatives of this compound may lead to the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C9H7BrO3 | CID 10944618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. chemscene.com [chemscene.com]

- 8. jchr.org [jchr.org]

Spectroscopic and Synthetic Profile of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde, also known as 5-(bromoacetyl)salicylaldehyde, is a key organic intermediate in the synthesis of various pharmaceutical compounds, most notably the long-acting β2-adrenergic agonist, Salmeterol.[1] Its chemical structure, featuring a hydroxybenzaldehyde moiety and a bromoacetyl group, makes it a versatile building block for the introduction of a salicylaldehyde pharmacophore. This guide provides a detailed overview of its spectroscopic characteristics (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), along with experimental protocols for its synthesis and spectroscopic analysis.

Molecular and Physical Properties

| Property | Value |

| CAS Number | 115787-50-3 |

| Molecular Formula | C₉H₇BrO₃ |

| Molecular Weight | 243.05 g/mol |

| Appearance | Brown to light brown solid[1][2] |

| Melting Point | 117-118 °C |

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of its chemical structure and typical spectroscopic values for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 | Singlet | 1H | Ar-OH |

| ~9.9 | Singlet | 1H | -CHO |

| ~8.2 | Doublet | 1H | Ar-H (H-6) |

| ~8.0 | Doublet of Doublets | 1H | Ar-H (H-4) |

| ~7.1 | Doublet | 1H | Ar-H (H-3) |

| ~4.4 | Singlet | 2H | -CH₂Br |

¹³C NMR (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | -CHO |

| ~190 | -C=O (ketone) |

| ~161 | C-OH (C-2) |

| ~138 | C-CHO (C-1) |

| ~135 | C-H (C-6) |

| ~131 | C-H (C-4) |

| ~129 | C-C(O)CH₂Br (C-5) |

| ~119 | C-H (C-3) |

| ~30 | -CH₂Br |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3200 (broad) | O-H stretch (phenolic) |

| ~3050 | C-H stretch (aromatic) |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1680 | C=O stretch (ketone) |

| ~1650 | C=O stretch (aldehyde) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (phenol) |

| ~680 | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 242/244 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 163 | [M - Br]⁺ |

| 135 | [M - Br - CO]⁺ |

| 121 | [M - COCH₂Br]⁺ |

Experimental Protocols

Synthesis of this compound[1]

This protocol describes a Friedel-Crafts acylation of salicylaldehyde.

Materials:

-

Salicylaldehyde

-

Bromoacetyl chloride

-

Anhydrous aluminum trichloride (AlCl₃)

-

Dichloromethane (DCM)

-

Petroleum ether

-

Crushed ice

-

Distilled water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a 250 mL three-necked flask, add anhydrous aluminum trichloride (20 g, 0.15 mol) and 15 mL of dichloromethane.

-

With stirring, raise the temperature to 50 °C and add a solution of bromoacetyl chloride (7 g, 0.045 mol) in 10 mL of dichloromethane dropwise. Stir the mixture for 30 minutes.

-

Dissolve salicylaldehyde (3.66 g, 0.03 mol) in 10 mL of dichloromethane and add it dropwise to the reaction mixture at 40 °C.

-

Reflux the reaction mixture for 12 hours.

-

After cooling, slowly pour the reaction mixture into 120 g of crushed ice with stirring.

-

Adjust the pH to 4 and continue stirring for 30 minutes.

-

Add dichloromethane to separate the organic layer. Wash the aqueous layer three times with 30 mL portions of dichloromethane.

-

Combine the organic phases and wash successively with distilled water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a purple oil.

-

Add 15 mL of dichloromethane and stir. At 0 °C, add 60 mL of petroleum ether to precipitate a light brown solid.

-

Filter and dry the solid to yield this compound (yield: 84%).

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy [4][5]

-

Sample Preparation (ATR method): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.[8]

-

Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Relationships and Workflows

The synthesis of this compound is a key step in the production of Salmeterol. The following diagram illustrates the synthetic workflow.

Caption: Synthetic workflow for this compound.

References

- 1. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Bromoacetyl Group in 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: A Hub of Reactivity for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-bromoacetyl)-2-hydroxybenzaldehyde is a trifunctional aromatic compound of significant interest in medicinal chemistry and drug development. Its strategic importance lies in the versatile reactivity of its constituent functional groups: the bromoacetyl moiety, the phenolic hydroxyl group, and the aromatic aldehyde. The bromoacetyl group, in particular, serves as a potent electrophilic site, enabling a wide range of nucleophilic substitution reactions crucial for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the bromoacetyl group in this compound, detailing its role in the synthesis of key pharmaceutical agents and exploring its potential in the formation of diverse heterocyclic systems. This document includes detailed experimental protocols, quantitative data, and workflow visualizations to serve as a practical resource for professionals in the field.

Introduction

This compound, with the CAS Number 115787-50-3, is a key building block in organic synthesis, most notably as a precursor for long-acting β2-adrenoceptor agonists like Salmeterol and Vilanterol, which are used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] The molecule's synthetic utility is largely dictated by the bromoacetyl group, an α-haloketone that functions as a powerful alkylating agent.[3] The presence of the electron-withdrawing carbonyl group significantly enhances the electrophilicity of the adjacent carbon atom, making it highly susceptible to attack by a variety of nucleophiles. This guide will focus on the core reactivity of this bromoacetyl group, providing a technical framework for its application in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇BrO₃ | [4][5] |

| Molecular Weight | 243.05 g/mol | [4][5] |

| Appearance | Brown solid | |

| Melting Point | 117-118 °C | |

| CAS Number | 115787-50-3 | [4][5] |

Reactivity of the Bromoacetyl Group

The primary mode of reactivity for the bromoacetyl group in this compound is nucleophilic substitution, predominantly following an Sₙ2 mechanism. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon an excellent electrophile.

Nucleophilic Substitution with Amines: Synthesis of Salmeterol

A prominent application of the bromoacetyl group's reactivity is in the synthesis of Salmeterol. In this multi-step process, this compound is reacted with a primary or secondary amine, leading to the formation of an α-aminoketone intermediate. This reaction is a classic example of nucleophilic substitution where the amine acts as the nucleophile, displacing the bromide ion.

Hantzsch Thiazole Synthesis

The bromoacetyl group is an ideal substrate for the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea to form a thiazole ring, a common scaffold in many biologically active molecules. While a specific experimental protocol for the reaction of this compound with thiourea is not extensively documented in the literature, the general mechanism is well-established and highly likely to be applicable.

O-Alkylation of Phenols

The bromoacetyl group can also be utilized to alkylate other phenolic compounds. In this reaction, a phenoxide, generated by treating a phenol with a base, acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group to form an ether linkage. The choice of solvent can be critical in directing the reaction towards O-alkylation versus C-alkylation.[6]

Reactivity of Other Functional Groups

While the bromoacetyl group is the primary focus, the aldehyde and phenolic hydroxyl groups also exhibit characteristic reactivity that can be exploited in multi-step syntheses.

-

Aldehyde Group: The aldehyde functionality can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions such as the Knoevenagel condensation with active methylene compounds.[7][8]

-

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be removed by a base to form a phenoxide, which can then participate in nucleophilic reactions.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure.[9]

-

Materials:

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

Bromoacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Crushed ice

-

Petroleum ether

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (20 g, 0.15 mol) in dichloromethane (15 mL) in a three-necked flask, add a solution of bromoacetyl chloride (7 g, 0.045 mol) in dichloromethane (10 mL) dropwise at 50 °C.

-

Stir the mixture for 30 minutes at 50 °C.

-

Add a solution of salicylaldehyde (3.66 g, 0.03 mol) in dichloromethane (10 mL) dropwise to the reaction mixture at 40 °C.

-

Reflux the reaction mixture for 12 hours.

-

After completion, slowly pour the reaction mixture into 120 g of crushed ice with stirring.

-

Adjust the pH to 4 and continue stirring for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic phases, wash with distilled water and brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain a crude oil.

-

Add 15 mL of dichloromethane and stir. Then, add 60 mL of petroleum ether at 0 °C to precipitate the product.

-

Filter the light brown solid and dry to obtain this compound.

-

-

Quantitative Data:

-

Yield: 84%[9]

-

Synthesis of Salmeterol Intermediate (Nucleophilic Substitution with an Amine)

This protocol is a general representation based on procedures described in patents for the synthesis of Salmeterol.

-

Materials:

-

This compound

-

N-benzyl-N-(6-(4-phenylbutoxy)hexan-1-amine)

-

Diisopropylethylamine (DIPEA)

-

Methyl ethyl ketone (MEK)

-

-

Procedure:

-

Dissolve the amine side chain and DIPEA in MEK.

-

Prepare a separate solution of this compound in MEK.

-

Slowly add the solution of this compound to the amine solution at 0-5 °C.

-

Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC).

-

Isolate the product by standard work-up procedures.

-

-

Quantitative Data:

-

Specific yield data for this step is not provided in the public literature, as it is part of a larger industrial process.

-

Hantzsch Thiazole Synthesis (General Protocol)

While a specific protocol for this compound is not available, the following is a general procedure for the Hantzsch thiazole synthesis with an α-bromoketone and thiourea.[1][10]

-

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

-

Procedure:

-

Dissolve this compound and thiourea (1.5 equivalents) in ethanol in a round-bottom flask.

-

Heat the mixture to reflux and stir for 30 minutes to 1 hour (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a dilute solution of sodium carbonate to neutralize any acid formed and precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

-

Quantitative Data:

-

Yields for Hantzsch thiazole syntheses are typically high, often exceeding 80%, but specific data for this substrate is not available.

-

Summary of Quantitative Data

| Reaction | Product | Reagents | Solvent | Yield | Reference |

| Friedel-Crafts Acylation | This compound | Salicylaldehyde, Bromoacetyl chloride, AlCl₃ | Dichloromethane | 84% | [9] |

| Nucleophilic Substitution | Salmeterol Intermediate | This compound, Amine | Methyl ethyl ketone | N/A | |

| Hantzsch Thiazole Synthesis | 2-Amino-4-(4-formyl-3-hydroxyphenyl)thiazole | This compound, Thiourea | Ethanol | N/A |

Conclusion

The bromoacetyl group in this compound is a highly reactive and synthetically valuable functional group. Its pronounced electrophilicity at the α-carbon makes it an excellent substrate for a variety of nucleophilic substitution reactions, most notably with amines in the synthesis of important pharmaceuticals like Salmeterol. Furthermore, its potential for use in well-established reactions such as the Hantzsch thiazole synthesis opens avenues for the creation of diverse heterocyclic libraries for drug discovery. The presence of the aldehyde and phenolic hydroxyl groups adds another layer of synthetic utility, allowing for sequential or orthogonal functionalization. This technical guide has provided a detailed overview of the reactivity of the bromoacetyl group, along with practical experimental protocols and available quantitative data, to aid researchers and scientists in harnessing the full synthetic potential of this versatile building block. Further research into the reactivity of this compound with a broader range of nucleophiles and the development of specific, high-yielding protocols will undoubtedly expand its application in medicinal and materials chemistry.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Thiazole synthesis [organic-chemistry.org]

- 3. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. chemscene.com [chemscene.com]

- 6. pharmaxchange.info [pharmaxchange.info]

- 7. organicreactions.org [organicreactions.org]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties, Solubility, and Stability of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

An in-depth technical guide on the solubility and stability of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde for researchers, scientists, and drug development professionals.

Document ID: TG-BHB-20251223 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 115787-50-3) is a critical chemical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the long-acting β2-adrenoceptor agonists Salmeterol and Vilanterol.[1][2] Its purity, solubility, and stability are paramount to ensuring the efficiency of synthetic routes and the quality of the final drug substance. The presence of reactive functional groups—specifically the bromoacetyl, hydroxyl, and aldehyde moieties—dictates its chemical behavior and potential degradation pathways.

This technical guide provides a consolidated overview of the known physicochemical properties of this compound. Due to the limited availability of public, quantitative data on its solubility and stability, this document focuses on providing detailed, standardized experimental protocols for researchers to determine these parameters in their own laboratories. These methodologies are based on industry-standard practices, including the shake-flask method for solubility and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for handling, storage, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 115787-50-3 | [5] |

| Molecular Formula | C₉H₇BrO₃ | [5] |

| Molecular Weight | 243.05 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Appearance | Yellow to Brown Solid | [2][6] |

| Melting Point | 117-118 °C (recrystallized from Dichloromethane) | [2] |

| Boiling Point | 368.3 ± 32.0 °C (Predicted) | [2] |

| XLogP3 | 2.1 | [2][5] |

| Storage | 2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere | [6] |

Solubility Profile

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the equilibrium shake-flask method is the most reliable and widely used approach.[8] This protocol provides a standardized procedure for its implementation.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate, Acetonitrile)

-

Scintillation vials or glass flasks with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Calibrated pipettes and syringes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation is achieved.[9]

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the desired solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[9] It is recommended to perform a time-to-equilibrium study by measuring the concentration at multiple time points (e.g., 24, 48, 72 hours) to confirm it has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[9]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method. Record the dilution factor precisely.[9]

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the compound. A calibration curve prepared with standards of known concentrations must be used for quantification.[9]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or mol/L.

Data Presentation: Solubility

Experimental results should be recorded in a structured format for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Acetonitrile | 25 | HPLC-UV | ||

| e.g., Water | 25 | HPLC-UV | ||

| e.g., Ethanol | 25 | HPLC-UV | ||

| e.g., Dichloromethane | 25 | HPLC-UV |

Workflow for Solubility Determination

Stability Profile and Forced Degradation

The stability of this compound is a critical parameter, as degradation can lead to impurities that may affect subsequent reaction yields and the safety profile of the final API. The molecule's α-bromoketone structure is susceptible to hydrolysis and nucleophilic substitution, while the aldehyde and phenolic hydroxyl groups are prone to oxidation.

Forced degradation studies are essential to identify potential degradation pathways, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[10] The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that primary degradation products are formed and can be reliably detected.[4][10]

Experimental Protocols for Forced Degradation Studies

The following protocols describe standard conditions for subjecting the compound to hydrolytic, oxidative, thermal, and photolytic stress. A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol for these studies.[3]

4.1.1 Acid and Base Hydrolysis

-

Objective: To assess stability in acidic and basic conditions.

-

Procedure:

-

Acidic: Mix the compound's stock solution with 0.1 M to 1.0 M HCl.[3]

-

Basic: Mix the compound's stock solution with 0.1 M to 1.0 M NaOH.[3]

-

Conditions: Initially, conduct the study at room temperature. If no degradation is observed, the temperature can be elevated to 50-60 °C.[3]

-

Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Before analysis, neutralize the acidic samples with a base (e.g., NaOH) and the basic samples with an acid (e.g., HCl) to halt the degradation reaction.[3]

-

4.1.2 Oxidative Degradation

-

Objective: To assess susceptibility to oxidation.

-

Procedure:

-

Mix the compound's stock solution with a solution of hydrogen peroxide (H₂O₂). A typical starting concentration is 3% H₂O₂.[4]

-

Conditions: Conduct the study at room temperature. Oxidative reactions are often rapid, so the duration may be limited to 24 hours.[4]

-

Time Points: Analyze samples at frequent intervals (e.g., 0, 1, 2, 4, 8 hours).

-

4.1.3 Thermal Degradation

-

Objective: To evaluate stability under heat stress.

-

Procedure:

-

Expose the solid compound and a solution of the compound to elevated temperatures.

-

Conditions: Temperatures should be set in 10-degree increments above accelerated stability testing conditions (e.g., 50°C, 60°C, 70°C).[11] The study can be conducted in a calibrated oven.

-

Time Points: Analyze samples at appropriate intervals (e.g., 1, 3, 7 days).

-

4.1.4 Photolytic Degradation

-

Objective: To assess stability upon exposure to light.

-

Procedure:

-

Expose the solid compound and a solution of the compound to a light source that provides combined UV and visible light.

-

Conditions: According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for UV light.[3]

-

Control: A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

-

Analysis: Compare the analysis of the exposed sample to the control sample.

-

Data Presentation: Forced Degradation

Results from forced degradation studies should be summarized to highlight the conditions leading to instability.

| Stress Condition | Reagent/Parameters | Temperature (°C) | Duration | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl | RT / 60 | 24 h | ||

| Base Hydrolysis | 0.1 M NaOH | RT / 60 | 24 h | ||

| Oxidation | 3% H₂O₂ | RT | 8 h | ||

| Thermal (Solid) | Dry Heat | 70 | 7 days | ||

| Thermal (Solution) | Dry Heat | 70 | 7 days | ||

| Photolytic (Solid) | 1.2 M lux h; 200 W h/m² | RT | As required | ||

| Photolytic (Solution) | 1.2 M lux h; 200 W h/m² | RT | As required |

Workflow for Forced Degradation Studies

Conclusion

While this compound is a well-established intermediate, its specific solubility and stability characteristics are not extensively documented in public literature. This guide provides the necessary framework for researchers to systematically determine these properties. The detailed protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies offer a robust starting point for characterization. The resulting data is crucial for optimizing reaction conditions, developing stable formulations, and ensuring the overall quality and consistency of API synthesis.

References

- 1. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. echemi.com [echemi.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. This compound | C9H7BrO3 | CID 10944618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. pharmaguru.co [pharmaguru.co]

The Crucial Role of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde in the Synthesis of Salmeterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salmeterol, a long-acting beta-2 adrenergic receptor agonist (LABA), is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). Its synthesis is a multi-step process wherein the formation of key intermediates is critical for the overall efficiency and purity of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth examination of the pivotal role of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde as a core intermediate in the synthesis of Salmeterol. We will delve into the synthetic pathways leading to this intermediate, its subsequent conversion to Salmeterol, and present detailed experimental protocols and quantitative data to support a comprehensive understanding of this critical manufacturing process.

Introduction

The therapeutic efficacy of Salmeterol lies in its ability to induce prolonged bronchodilation, offering sustained relief from bronchospasm.[1][2] The molecular architecture of Salmeterol, particularly its aryl alkyl side chain, contributes to its high lipophilicity and selectivity for β2-adrenergic receptors.[1] The synthesis of such a complex molecule necessitates a strategic approach, often revolving around the use of versatile chemical building blocks. This compound has emerged as a strategically vital intermediate in Salmeterol synthesis.[3] Its molecular structure, featuring a reactive bromoacetyl group and a functionalized benzaldehyde, provides the necessary handles for the precise chemical transformations required to construct the Salmeterol molecule.[3] This document will elucidate the synthesis of this key intermediate and its subsequent elaboration into Salmeterol.

Synthesis of the Key Intermediate: this compound

The primary route for the synthesis of this compound involves the Friedel-Crafts acylation of a protected salicylaldehyde derivative. While various methods exist, a common pathway begins with the protection of the hydroxyl group of salicylaldehyde, followed by acylation and subsequent bromination.

A widely employed method involves the reaction of salicylaldehyde with bromoacetyl chloride or bromoacetyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), in a suitable solvent like dichloromethane.[4][5][6]

Logical Flow of this compound Synthesis

Caption: Synthesis of the key intermediate via Friedel-Crafts acylation.

An alternative approach involves a multi-step process starting with the acylation of salicylaldehyde to form 2-(acetoxy)-benzaldehyde, followed by a rearrangement and subsequent bromination to yield the desired product.[7]

Conversion of the Intermediate to Salmeterol

Once this compound is synthesized, it serves as the electrophilic partner in a crucial condensation reaction with a key amine intermediate, N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine.[5] This reaction forms the backbone of the Salmeterol molecule. The subsequent reduction of the carbonyl groups and debenzylation yields the final Salmeterol base.

Salmeterol Synthesis Experimental Workflow

Caption: Stepwise conversion of the intermediate to Salmeterol.

Quantitative Data and Experimental Protocols

Table 1: Synthesis of this compound

| Step | Reactants | Reagents/Catalysts | Solvent | Conditions | Yield | Purity | Reference |

| Method A: Direct Acylation | Salicylaldehyde, Bromoacetyl bromide | Aluminum chloride | Dichloromethane | 35-40°C, 12-15 hours | 55% (w/w) | 97-99% (HPLC) | [8] |

| Method B: Multi-step | Salicylaldehyde, Acetic anhydride | Glacial acetic acid | - | Reflux, 2 hours (for 2-(acetoxy)-benzaldehyde) | 99.4% (for 2-(acetoxy)-benzaldehyde) | - | [7] |

| 2-(acetoxy)-benzaldehyde | Zinc chloride | Dichloromethane | 30°C, 10 hours (for 5-acetyl-2-hydroxy-benzaldehyde) | - | - | [7] |

Table 2: Conversion to Salmeterol

| Step | Reactants | Reagents/Catalysts | Solvent | Conditions | Notes | Reference |

| Condensation | This compound, N-benzyl-N-[6-(4-phenylbutoxy)hexyl]amine | Triethylamine | Isopropanol | - | - | [5] |

| Reduction & Debenzylation | Condensation Adduct | H2, Pt/C, Pd/C | Ethanol | - | - | [5] |

Detailed Experimental Protocols

Synthesis of 5-(Bromoacetyl)-2-hydroxybenzaldehyde (Method A) [8]

-

To a suspension of aluminum chloride (4 mole equivalents) in dichloromethane (10 volumes), slowly add bromoacetyl bromide (1.2 mole equivalents) at 10°C.

-

Bring the temperature to 30°C and stir the reaction mass for one hour.

-

Add a solution of 2-hydroxybenzaldehyde (1 mole equivalent) in dichloromethane at 30°C.

-

Stir the reaction mixture at 35-40°C for 12-15 hours.

-

Quench the reaction in water at 0-5°C.

-

Separate the dichloromethane layer and distill off the solvent.

-

To the resulting slurry, add n-heptane and stir for 15 minutes.

-

Filter the solid product and dry to obtain 5-(Bromoacetyl)-2-hydroxybenzaldehyde.

Synthesis of 2-(acetoxy)-benzaldehyde (Part of Method B) [7]

-

Add glacial acetic acid (50 mL) to a 500 mL three-necked flask.

-

Under stirring, add salicylaldehyde (24.4 g, 0.2 mol) and acetic anhydride (22.5 g, 0.22 mol) dropwise into the glacial acetic acid.

-

Reflux the mixture for 2 hours, monitoring the reaction by TLC.

-

Pour the reaction solution into 100 mL of ice water and cool to 5°C.

-

Stir for 1-2 hours until a solid precipitates, then separate by filtration.

-

Dissolve the solid in 125 mL of ethyl acetate, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain 2-(acetoxy)-benzaldehyde.

Mechanism of Action of Salmeterol

Salmeterol exerts its therapeutic effect by acting as a selective agonist for beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] Binding of Salmeterol to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

Salmeterol Signaling Pathway

Caption: Salmeterol's mechanism of action leading to bronchodilation.

Upon binding, Salmeterol activates the associated Gs protein, which in turn stimulates adenylyl cyclase.[2] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[9] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1][9]

Conclusion

This compound is an indispensable intermediate in the synthesis of Salmeterol. Its strategic importance lies in its chemical structure, which allows for the efficient and controlled introduction of a key side chain necessary for the pharmacological activity of Salmeterol. The synthetic routes to this intermediate are well-established, offering reliable methods for its production on a large scale. A thorough understanding of the synthesis and role of this compound is paramount for any researcher or professional involved in the development and manufacturing of this vital respiratory medication. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for optimizing the synthesis of Salmeterol and ensuring the production of a high-purity, effective therapeutic agent.

References

- 1. Salmeterol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Salmeterol Xinafoate? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Salmeterol, Salmaterol, SN-408, GR-33343X, Inaspir-药物合成数据库 [drugfuture.com]

- 6. 5-Bromoacetyl-2-hydroxybenzaldehyde | 115787-50-3 [chemicalbook.com]

- 7. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. EP2641893A1 - Process for the preparation of salmeterol and its salts - Google Patents [patents.google.com]

- 9. Salmeterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

An In-depth Technical Guide to the Acylation and Bromination of 2-Hydroxybenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acylation and bromination of 2-hydroxybenzaldehyde and its derivatives. These reactions are fundamental in synthetic organic chemistry, enabling the production of a wide array of intermediates crucial for the development of pharmaceuticals, agrochemicals, and other fine chemicals. This document outlines detailed experimental protocols, presents quantitative data for key reactions, and visualizes reaction pathways and workflows to facilitate a deeper understanding and practical application of these transformations.

Acylation of 2-Hydroxybenzaldehyde Derivatives

Acylation of the phenolic hydroxyl group in 2-hydroxybenzaldehyde derivatives is a common strategy to protect the hydroxyl group, modify the electronic properties of the aromatic ring, or introduce a functional handle for further elaboration. The reaction typically involves the treatment of the phenol with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base or catalyst.

General Reaction Scheme

The acylation of a generic 2-hydroxybenzaldehyde derivative can be represented as follows:

Caption: General scheme for the acylation of 2-hydroxybenzaldehyde derivatives.

Quantitative Data on Acylation Reactions

The efficiency of the acylation reaction is influenced by the choice of acylating agent, base, solvent, and reaction temperature. Below is a summary of various conditions and their corresponding yields.

| 2-Hydroxybenzaldehyde Derivative | Acylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Salicylaldehyde | Acetic Anhydride | - | Glacial Acetic Acid | Reflux | 2 | 99.4 | [1] |

| Salicylaldehyde | Acetyl Chloride | - | Glacial Acetic Acid | Reflux | 2 | 98.2 | [1] |

| Substituted Phenols | Various Alkanoyl Chlorides | Tetrabutylammonium chloride (PTC) | Dichloromethane / 10% aq. NaOH | 0 | 0.08 | ~95-99 | [2][3] |

| 2-Hydroxybenzaldehydes | Acetyl Chloride | K₂CO₃ | CH₃CN | 65 | 10 | 83 | [4] |

| 2-Hydroxybenzaldehydes | Acyl Chlorides | Et₃N | CH₂Cl₂ | 0 to RT | Overnight | - | [4] |

Detailed Experimental Protocols

Protocol 1: Acetylation of Salicylaldehyde using Acetic Anhydride [1]

-

Reaction Setup: In a 500 mL three-necked flask, add 50 mL of glacial acetic acid.

-

Addition of Reactants: While stirring, add 24.4 g (0.2 mol) of salicylaldehyde and then slowly add 22.5 g (0.22 mol) of acetic anhydride.

-

Reaction: Heat the mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into 100 mL of ice water and cool to 5°C. Stir for 1-2 hours until a solid precipitates.

-

Isolation: Collect the solid by filtration. Dissolve the solid in 125 mL of ethyl acetate and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the ethyl acetate solution in vacuo to obtain solid 2-(acetoxy)-benzaldehyde.

Protocol 2: O-Acylation of Substituted Phenols under Phase-Transfer Catalysis [2][3]

-

Preparation of Solutions:

-

Dissolve the substituted phenol (15 mmol) in 20 mL of 10% aqueous sodium hydroxide solution in a 100 mL flask.

-

Prepare a solution of tetra-n-butylammonium chloride (1.5 mmol) in 5 mL of dichloromethane.

-

Prepare a solution of the acyl chloride (15 mmol) in 15 mL of dichloromethane.

-

-

Reaction: Cool all solutions to 0°C. Mix the solutions at once and stir the reaction mixture vigorously (400 rpm) at 0°C for 5 minutes.

-

Work-up: Pour the reaction mixture over 50 mL of icy water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with 40 mL of diethyl ether.

-

Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the corresponding phenyl ester.

Bromination of 2-Hydroxybenzaldehyde Derivatives

Electrophilic aromatic bromination of 2-hydroxybenzaldehyde derivatives is a key reaction for introducing bromine atoms onto the aromatic ring. The position of bromination is directed by the activating hydroxyl group and the deactivating, meta-directing aldehyde group. The regioselectivity can be controlled by the choice of brominating agent and reaction conditions.

General Reaction Scheme and Regioselectivity

The hydroxyl group is a strongly activating ortho-, para-director, while the formyl group is a deactivating meta-director.[5] This results in the incoming electrophile (bromine) being directed to the positions ortho and para to the -OH group.[6]

Caption: Regioselectivity in the bromination of 2-hydroxybenzaldehyde.

Quantitative Data on Bromination Reactions

The choice of brominating agent and solvent significantly impacts the yield and regioselectivity of the reaction.

| 2-Hydroxybenzaldehyde Derivative | Brominating Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| 3-Hydroxybenzaldehyde | Bromine | Iron powder, Sodium acetate | Glacial Acetic Acid | RT | 2 | 2-Bromo-3-hydroxybenzaldehyde | - | [6] |

| Acetanilide (model) | N-Bromosuccinimide (NBS) | HCl (catalytic) | Acetonitrile | - | - | 4'-Bromoacetanilide | High | [7] |

| Activated Aromatics | N-Bromosuccinimide (NBS) | - | Tetrabutylammonium bromide | - | - | para-Bromo product (major) | Good | [8] |

| Salicylaldehyde | H₂O₂/KBr | Dioxovanadium(V) complexes | - | - | 4 | 5-Bromosalicylaldehyde | Quantitative | [9] |

Detailed Experimental Protocols

Protocol 3: Bromination of 3-Hydroxybenzaldehyde [6]

-

Reaction Setup: In a suitable reaction flask, suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in 40 mL of glacial acetic acid.

-

Dissolution: Gently warm the suspension until a clear solution is formed, then cool it to room temperature.

-

Addition of Bromine: Slowly add a solution of bromine in 10 mL of glacial acetic acid dropwise to the mixture over 15 minutes with stirring.

-

Reaction: Continue stirring the reaction mixture for 2 hours at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Isolation: Collect the precipitate by filtration and wash with cold water. The crude product can be further purified by recrystallization.

Protocol 4: Oxidative Bromination of Salicylaldehyde [9]

Note: This protocol describes a catalytic system and specific catalyst preparation is required.

-

Reaction Mixture: In a reaction vessel, combine salicylaldehyde, potassium bromide (KBr), and the zeolite-encapsulated dioxovanadium(V) catalyst.

-

Oxidant Addition: Add hydrogen peroxide (H₂O₂) as the oxidant.

-

Reaction: Stir the reaction mixture for 4 hours. The reaction proceeds selectively to yield 5-bromosalicylaldehyde.

-

Work-up and Isolation: Details for work-up and isolation would be specific to the scale and nature of the catalytic system but would typically involve filtration to remove the catalyst followed by extraction and purification of the product.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a derivatized 2-hydroxybenzaldehyde.

Caption: A generalized experimental workflow for the synthesis and analysis.

This guide provides foundational knowledge and practical protocols for the acylation and bromination of 2-hydroxybenzaldehyde derivatives. Researchers are encouraged to adapt these methods to their specific substrates and research goals, always adhering to safe laboratory practices.

References

- 1. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 2. O-Acylation of Substituted Phenols with Various Alkanoyl Chloride...: Ingenta Connect [ingentaconnect.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Photochemically-Enabled Umpolung Conversion of 2-Acyloxybenzaldehydes into 2-Hydroxybenzofuranones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

The Trifunctional Nature of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: A Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is a versatile and strategically important building block in organic synthesis, particularly in the realm of pharmaceutical development. Its value stems from its unique trifunctional nature, possessing three distinct reactive sites: a hydroxyl group, an aldehyde, and a bromoacetyl group. This arrangement allows for a wide range of selective chemical transformations, making it a crucial intermediate in the synthesis of complex molecules, including important therapeutics for respiratory diseases like Salmeterol and Vilanterol.[1][2] This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 115787-50-3 | [3] |

| Molecular Formula | C₉H₇BrO₃ | [3] |

| Molecular Weight | 243.05 g/mol | [3] |

| Appearance | Yellow to Dark Yellow solid | [4][5] |

| Melting Point | 117-118 °C | [6] |

| Boiling Point | 368.3 ± 32.0 °C (Predicted) | [6] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly, Heated) | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from salicylaldehyde. The general synthetic route involves:

-

Acylation of the hydroxyl group of salicylaldehyde.

-

Fries Rearrangement of the resulting ester to introduce an acetyl group onto the benzene ring.

-

Bromination of the acetyl group to yield the final product.[1]

A common synthetic pathway is illustrated in the diagram below.

References

- 1. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C9H7BrO3 | CID 10944618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromoacetyl-2-Hydroxybenzaldehyde CAS 115787-50-3 for Organic Synthesis - 5-Bromoacetyl-2-Hydroxybenzaldehyde, Salbutamol Impurity 29 | Made-in-China.com [m.made-in-china.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde (CAS No: 115787-50-3). This key intermediate is utilized in the synthesis of various pharmaceutical compounds, including salmeterol and vilanterol.[1] Adherence to strict safety protocols is crucial when working with this compound.

Chemical and Physical Properties

This compound is a yellow solid with the molecular formula C₉H₇BrO₃.[2][3] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 115787-50-3 | [2][3][4] |

| Molecular Formula | C₉H₇BrO₃ | [3][4][5] |

| Molecular Weight | 243.05 g/mol | [2][3][4][5] |

| Appearance | Yellow Solid | [2] |

| Purity | ≥95% | [3] |

| Storage Temperature | 2-8°C | [2][6] |

| SMILES | O=CC1=CC(C(CBr)=O)=CC=C1O | [3] |

| InChIKey | LPSGRBXPXIPMPF-UHFFFAOYSA-N | [4][5] |

Safety and Hazard Information

While a complete, official Safety Data Sheet (SDS) was not retrievable, information from various chemical suppliers indicates that this compound should be handled with care. It is classified as an irritant and may be harmful if swallowed or inhaled.

GHS Hazard Statements (Potential): Based on information for similar compounds and general chemical reactivity, the following hazards may be associated with this compound:

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8] Wash skin thoroughly after handling.[8][11] Wear protective gloves/protective clothing/eye protection/face protection.[8][11] Use only outdoors or in a well-ventilated area.[8]

-

Response: If on skin, wash with plenty of soap and water.[7][8] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] If skin or eye irritation persists, get medical advice/attention.[8][11] If inhaled, remove person to fresh air and keep comfortable for breathing.[8] If swallowed, rinse mouth and get medical attention if you feel unwell.[7]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[7][8] Store locked up.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7][8]

Handling and Storage

Proper handling and storage are critical to maintain the stability and purity of this compound and to ensure the safety of laboratory personnel.

Storage:

-

Keep under an inert atmosphere (e.g., nitrogen or argon).[2][6][12]

-

The compound is hygroscopic; therefore, it is imperative to keep the container tightly sealed.[2]

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[12]

-

Avoid contact with skin and eyes.[10]

-

After handling, wash hands thoroughly.[8]

The following diagram illustrates a recommended workflow for handling this compound in a research setting.

Caption: Recommended laboratory workflow for handling this compound.

Experimental Protocol: Synthesis of this compound

The following is a summarized experimental protocol for the synthesis of this compound, based on a patented method.[13] This should be adapted and optimized based on specific laboratory conditions and safety assessments.

Materials:

-

Salicylaldehyde

-

Bromoacetyl chloride

-

Anhydrous aluminum trichloride

-

Dichloromethane (DCM)

-

Crushed ice

-

Distilled water

-

Brine

-

Anhydrous magnesium sulfate

-

Petroleum ether

-

Three-necked flask and standard glassware

Procedure:

-

To a 250 mL three-necked flask, add anhydrous aluminum trichloride (0.15 mol) and then slowly add dichloromethane (15 mL) while stirring.

-

Raise the temperature to 50°C and add a solution of bromoacetyl chloride (0.045 mol) in dichloromethane (10 mL) dropwise. Stir the mixture for 30 minutes.

-

Dissolve salicylaldehyde (0.03 mol) in dichloromethane (10 mL) and add this solution dropwise to the reaction mixture at 40°C.

-

Reflux the reaction mixture for 12 hours.

-

After completion, slowly pour the reaction mixture into 120 g of crushed ice with stirring.

-

Adjust the pH to 4 and continue stirring for 30 minutes.

-

Perform a liquid-liquid extraction with dichloromethane. The organic layers are combined.

-

Wash the combined organic phase sequentially with distilled water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude product.

-

The crude product can be purified by precipitating from a mixture of dichloromethane and petroleum ether at 0°C to yield the final product as a light brown solid.

The following diagram illustrates the key steps in the synthesis process.

Caption: Key steps in the synthesis of this compound.

Incompatible Materials and Decomposition

To prevent hazardous reactions and decomposition, avoid contact with strong oxidizing agents.[8] Thermal decomposition may produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[8]

This guide is intended for informational purposes for trained professionals. Always consult the most up-to-date and complete Safety Data Sheet from the supplier before use and perform a thorough risk assessment for any experimental procedures.

References

- 1. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C9H7BrO3 | CID 10944618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 115787-50-3|this compound|BLD Pharm [bldpharm.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. 5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. benchchem.com [benchchem.com]

- 13. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

The Synthesis and Strategic Importance of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract